molecular formula C24H27N3O2 B11124923 N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide

N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide

Cat. No.: B11124923
M. Wt: 389.5 g/mol
InChI Key: HQUGRLBLOTWPLL-UHFFFAOYSA-N
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Description

N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a piperidine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a benzyl group is added to the nitrogen atom of the piperidine. The final step involves the acylation of the indole nitrogen with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The piperidine ring may enhance the binding affinity and selectivity, while the acetamide group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide stands out due to its unique combination of an indole core, piperidine ring, and acetamide group

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C24H27N3O2/c1-18(28)25-22-8-5-9-23-21(22)12-15-27(23)17-24(29)26-13-10-20(11-14-26)16-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-17H2,1H3,(H,25,28)

InChI Key

HQUGRLBLOTWPLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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